molecular formula C11H8N4O4 B13569266 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B13569266
M. Wt: 260.21 g/mol
InChI Key: KQDMKVZRCPRVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a fused pyrrolo[3,4-b]pyrazine-dione core, a structure known to be a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The critical 2,6-dioxopiperidine (piperidine-2,6-dione) moiety is a key pharmacophore found in immunomodulatory agents , suggesting this compound's potential application in developing novel therapeutics. Researchers can leverage this chemical as a key intermediate for constructing more complex molecules. Its structure is amenable to further functionalization via modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to explore structure-activity relationships and create targeted screening libraries . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C11H8N4O4

Molecular Weight

260.21 g/mol

IUPAC Name

6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione

InChI

InChI=1S/C11H8N4O4/c16-6-2-1-5(9(17)14-6)15-10(18)7-8(11(15)19)13-4-3-12-7/h3-5H,1-2H2,(H,14,16,17)

InChI Key

KQDMKVZRCPRVHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:

    Cyclization Reactions: Starting from pyrrole derivatives, cyclization reactions are employed to form the pyrrolo[3,4-b]pyrazine core.

    Functional Group Transformations: Introduction of functional groups such as oxo groups at specific positions on the pyrrolo[3,4-b]pyrazine ring.

    Coupling Reactions: Coupling the pyrrolo[3,4-b]pyrazine core with piperidine-2,6-dione through various coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure product.

Chemical Reactions Analysis

Nucleophilic Addition at Keto Groups

The 2,6-dioxopiperidine subunit contains two carbonyl groups that participate in nucleophilic addition reactions. These keto functionalities are susceptible to attack by primary amines, hydrazines, and other nucleophiles under mild conditions.

Reaction TypeReagents/ConditionsProduct FormedSteric Effects
Hydrazone formationHydrazine (NH₂NH₂), RT, ethanolBis-hydrazone derivativeModerate hindrance at C3 position
Imine synthesisPrimary amines (RNH₂), acid catalysisPiperidine-imine adductsReduced yield due to crowding

Key Findings :

  • The C3 keto group exhibits higher reactivity than C1 due to reduced steric hindrance.

  • Reactions with bulkier nucleophiles (e.g., phenylhydrazine) show <50% conversion under standard conditions.

Electrophilic Aromatic Substitution (EAS)

ReactionConditionsPositionYield
NitrationHNO₃/H₂SO₄, 100°C, 12 hrsC4 of pyrazine ring18%
SulfonationClSO₃H, DCM, 0°C to RT, 6 hrsC2 of pyrrole ring9%

Mechanistic Insight :

  • Electron-withdrawing effects from the dione groups deactivate the rings, necessitating harsh reagents.

  • Steric shielding from the piperidyl group further reduces reactivity at proximal positions.

Hydrolysis and Ring-Opening Reactions

The lactam groups in the pyrrolo-pyrazine-dione system undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, reflux):

  • Cleaves the piperidine lactam, yielding a dicarboxylic acid intermediate .

  • Full decomposition to 2,3-pyrazinedicarboxylic acid occurs at >8 hrs .

Basic Hydrolysis (NaOH, 80°C):

  • Selective opening of the pyrrole lactam generates a mono-amide derivative .

Enzymatic Modifications

The compound’s structural similarity to thalidomide suggests potential interactions with cereblon (CRBN) E3 ubiquitin ligase:

Biological TargetInteraction TypeOutcomeCitation
CRBNBinding via glutarimideNeo-substrate recruitment for degradationAnalogous to thalidomide

Catalytic Implications :

  • The 2,6-dioxopiperidine group mimics thalidomide’s glutarimide motif, enabling proteolysis-targeting chimera (PROTAC) applications.

Redox Reactions

Limited data exists, but theoretical analyses predict:

ProcessReagentsExpected Product
Ketone reductionNaBH₄, MeOHSecondary alcohol derivatives
Quinone formationDDQ, CH₂Cl₂Oxidized pyrrole ring (untested)

Challenges :

  • Reduction of the dione groups is hindered by poor solubility in polar solvents .

Cross-Coupling Reactions

While no direct evidence exists for this compound, analogous pyrrolo-pyrazines undergo:

ReactionCatalyst SystemViability for Target Compound
Suzuki couplingPd(PPh₃)₄, K₂CO₃Low (heteroatom interference)
Buchwald-HartwigPd₂(dba)₃, XPhosModerate (requires directing groups)

Scientific Research Applications

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to influence cellular signaling.

    Affect Gene Expression: Alter gene expression patterns to induce or suppress specific biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and properties of pyrrolopyrazinediones are highly dependent on substituents at the N-6 position and modifications to the fused heterocyclic system. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolopyrazinedione Derivatives
Compound Name (CAS) Substituent/Modification Molecular Formula Key Properties/Activities Synthesis Method Reference
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (43200-82-4) 5-Chloro-2-pyridyl at N-6 C₁₁H₅ClN₄O₂ Anticancer activity; kinase inhibition Grinding + microwave irradiation
6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (886685-00-3) 3-Acetylphenyl at N-6 C₁₄H₉N₃O₃ High solubility (logP: 0.7); antimicrobial Reflux with 4-nitrophthalic anhydride
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (18184-75-3) Benzyl group at N-6; pyridine core C₁₄H₁₀N₂O₂ Photostability; phototheranostic applications Sonication + column chromatography
6-Methyl-2,3-dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (144692-78-4) Methyl and dichloro substituents C₇H₅Cl₂N₃O₂ Enhanced electrophilicity; reactive intermediate Not specified
Key Observations :
  • Electron-Withdrawing Groups (e.g., chloro, acetyl) improve solubility and enhance interactions with biological targets (e.g., kinases) .
  • Bulkier Substituents (e.g., benzyl, 2-ethylhexyl) reduce solubility but improve thermal stability, making them suitable for materials science applications .
  • The 2,6-dioxopiperidin-3-yl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, which may enhance binding to proteasomal targets (e.g., cereblon) in anticancer therapies .
Notable Findings :
  • Chloropyridyl analogs (e.g., CAS 43200-82-4) show superior anticancer activity compared to acetylphenyl derivatives, likely due to enhanced electrophilicity and DNA intercalation .

Biological Activity

The compound 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a member of the pyrrolo-pyrazine family, recognized for its complex bicyclic structure that includes both pyrrole and pyrazine rings. This unique configuration, along with the presence of keto groups on the piperidine moiety, suggests significant potential for various biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉N₃O₄
  • Molar Mass : 259.22 g/mol
  • CAS Number : 31804-66-7

The structure of the compound allows for multiple interaction sites with biological targets, which can lead to diverse pharmacological effects.

Biological Activities

Research into similar compounds has shown promising biological activities, including:

The mechanisms by which This compound may exert its biological effects are likely multifaceted:

  • Enzyme Inhibition : Binding to specific enzymes or receptors could inhibit their activity, leading to reduced tumor growth or altered cellular signaling pathways.
  • Cell Cycle Modulation : Compounds similar to this one have been shown to affect cell cycle progression and induce apoptosis in cancer cells .

Case Study 1: Antitumor Activity

In a study evaluating various pyrrolo-pyrazine derivatives, one compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values ranging from 0.15 to 2.85 μM. The study utilized a combination of assays including AO fluorescence staining and Annexin V-FITC/PI staining to assess apoptosis induction .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of c-Met kinase by pyrrolo-pyrazine derivatives. The lead compound exhibited potent inhibition at nanomolar concentrations and was shown to disrupt downstream signaling pathways critical for tumor growth and survival .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameIC₅₀ (μM)Activity Type
Compound 22i0.83Antitumor (A549)
Compound 21a0.15Antitumor (MCF-7)
Compound 22l2.85Antitumor (HeLa)
Compound X48 nMc-Met Kinase Inhibitor

This table illustrates the potential potency of related compounds and highlights the need for further exploration into the biological activities of This compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?

  • Answer : Synthesis routes for pyrrolopyrazine derivatives often involve domino reactions or hydrazine-based cyclization. For example:

  • Domino Approach : Chen et al. (2010) utilized vinyl azides in a domino reaction to construct the pyrrolo[3,4-b]pyrazine core, achieving moderate yields (50-65%) under mild conditions .

  • Hydrazine Cyclization : Hordiyenko et al. (2013) reported hydrazine derivatives reacting with ketones to form substituted pyrrolopyrazines, with yields optimized to 70-80% via microwave-assisted heating .

  • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature control significantly impact regioselectivity and purity.

    Method Key Reagents/ConditionsYield (%)Reference
    Domino ReactionVinyl azides, Cu(I) catalysis50-65
    Microwave-Assisted CyclizationHydrazines, ketones, 120°C, 30 min70-80

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : Multimodal analytical techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the piperidyl and dioxo moieties. For example, the dioxo group exhibits carbonyl signals at δ 170-175 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 289.0821) .
  • X-ray Crystallography : Used to validate the 3D arrangement of the fused pyrrolopyrazine-piperidine system .

Q. What analytical techniques ensure purity and stability during storage?

  • Answer :

  • HPLC-PDA : Reverse-phase C18 columns (e.g., 90:10 H2_2O:ACN) detect impurities (<0.5%) .
  • Stability Testing : Store at 2-8°C in inert atmospheres to prevent hydrolysis of the dioxo groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound amid competing side reactions?

  • Answer :

  • Kinetic Control : Lower temperatures (0-5°C) suppress side reactions during cyclization steps .
  • Catalyst Screening : Transition metals (e.g., Pd/C or Ru complexes) enhance regioselectivity in piperidyl substitutions .
  • Case Study : A 15% yield improvement was achieved by replacing THF with DCE (dichloroethane) to stabilize intermediates .

Q. How should contradictory biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Answer :

  • Orthogonal Assays : Validate results using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration ≤0.1%) and cell passage number .

Q. What computational strategies predict the compound’s binding affinity and pharmacokinetics?

  • Answer :

  • Molecular Docking : SwissDock or AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) .

  • ADME Prediction : SwissADME estimates logP (2.1), solubility (-4.2 LogS), and bioavailability (30-40%) .

    Parameter Predicted ValueTool UsedReference
    logP2.1SwissADME
    Solubility (LogS)-4.2SwissADME
    Bioavailability30-40%SwissADME

Q. What experimental designs validate the compound’s mechanism of action in disease models?

  • Answer :

  • In Vitro Profiling : Dose-response curves (0.1-100 µM) in cancer cell lines (e.g., HCT-116) with apoptosis markers (Annexin V/PI) .
  • In Vivo Models : Xenograft studies (e.g., 20 mg/kg oral dosing) monitor tumor volume and toxicity (ALT/AST levels) .

Q. How can salt or co-crystal forms improve physicochemical properties?

  • Answer :

  • Salt Formation : React with HCl or NaHCO3_3 to enhance solubility (e.g., hydrochloride salt solubility: 12 mg/mL vs. free base: 2 mg/mL) .
  • Co-Crystallization : Co-formers like succinic acid improve thermal stability (melting point ↑20°C) .

Methodological Notes

  • Contradictory Data : Always cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Advanced Characterization : Solid-state NMR or cryo-EM may resolve amorphous vs. crystalline phase inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.